Dodecyl octadec-2-enoate
Description
Dodecyl octadec-2-enoate is a monoester derived from dodecanol (C₁₂H₂₅OH) and octadec-2-enoic acid (C₁₇H₃₃COOH, with a double bond at the Δ² position). Its molecular formula is C₃₀H₅₈O₂, and its molecular weight is approximately 458.77 g/mol. The compound features a long hydrophobic alkyl chain (dodecyl group) and a monounsaturated fatty acid moiety, which imparts unique physicochemical properties. The double bond at position 2 in the octadecenoate chain introduces steric and electronic effects, influencing melting behavior, solubility, and oxidative stability compared to saturated analogs.
Properties
CAS No. |
115157-79-4 |
|---|---|
Molecular Formula |
C30H58O2 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
dodecyl octadec-2-enoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h26,28H,3-25,27,29H2,1-2H3 |
InChI Key |
PWSGECUASRRMRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl octadec-2-enoate can be synthesized through the esterification of octadec-9-enoic acid with dodecanol. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dodecyl octadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the octadec-2-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Amides and different esters.
Scientific Research Applications
Dodecyl octadec-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its excellent emollient and surface-active properties
Mechanism of Action
The mechanism of action of dodecyl octadec-2-enoate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. It may also interact with specific proteins, modulating their activity and function. These interactions can affect various cellular processes, including signal transduction, membrane transport, and enzyme activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between dodecyl octadec-2-enoate and related compounds:
Physicochemical Properties
Melting Point and Solubility: The Δ² double bond in this compound reduces intermolecular van der Waals forces, leading to a lower melting point compared to saturated analogs like dodecyl octadecanoate. For example, dodecyl octanoate (saturated C8 chain) is a liquid at room temperature but solidifies below 0°C, while this compound likely remains liquid at lower temperatures due to unsaturation . The diester 1,2-ethanediyl ester octadecanoic acid has a higher molecular symmetry and saturated structure, resulting in a higher melting point (estimated >60°C) compared to monoesters .
Surfactant Behavior: Octaethylene glycol monododecyl ether (C12E8) is a nonionic surfactant with a hydrophilic polyethylene glycol chain. Its HLB (hydrophilic-lipophilic balance) value is ~13.2, making it water-soluble and effective in micelle formation. In contrast, this compound lacks a polar head group, rendering it insoluble in water but soluble in nonpolar solvents .
Oxidative Stability: The Δ² double bond in this compound increases susceptibility to oxidation compared to saturated esters like dodecyl octanoate. This property is critical in applications requiring long-term stability, such as lubricants or cosmetics .
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